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Compound of Interest

Compound Name: 3,5-Dibromo-4-methylanisole

Cat. No.: B084745 Get Quote

In-depth Technical Guide: 3,5-Dibromo-4-
methylanisole
For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name
3,5-Dibromo-4-methylanisole, a halogenated aromatic ether, possesses a distinct molecular

architecture that makes it a valuable intermediate in organic synthesis. Its structure consists of

a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,3-

dibromo-2-methoxy-5-methylbenzene. This systematic name precisely describes the

arrangement of the substituents on the benzene ring. The corresponding Chemical Abstracts

Service (CAS) registry number is 51699-89-9.

The chemical structure can be visualized as a central benzene ring where the methoxy group (-

OCH₃) is at position 1. The two bromine atoms are located at positions 3 and 5, and the methyl

group (-CH₃) is at position 4.

Physicochemical Properties
A summary of the key physicochemical properties of 1,3-dibromo-2-methoxy-5-methylbenzene

is presented in the table below. This data is essential for its handling, application in reactions,
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and purification.

Property Value

Molecular Formula C₈H₈Br₂O

Molecular Weight 279.96 g/mol

Boiling Point 277.2 °C at 760 mmHg

Density 1.727 g/cm³

Refractive Index 1.569

Synthesis of 1,3-dibromo-2-methoxy-5-
methylbenzene
While a specific, detailed experimental protocol for the direct synthesis of 1,3-dibromo-2-

methoxy-5-methylbenzene is not readily available in the searched literature, a general

approach can be inferred from the synthesis of structurally similar compounds. The synthesis

would likely involve the bromination of a suitable precursor, such as 4-methylanisole.

Hypothetical Synthetic Pathway:

A plausible synthetic route would be the direct bromination of 4-methylanisole. The methoxy

and methyl groups are ortho-, para-directing activators. However, the steric hindrance from the

methoxy group might influence the regioselectivity of the bromination. To achieve the desired

3,5-dibromo substitution pattern, specific reaction conditions, including the choice of

brominating agent and solvent, would be critical.

General Experimental Protocol for Bromination of an Anisole Derivative (for reference):

To a solution of the anisole derivative in a suitable solvent (e.g., acetic acid, chloroform, or

carbon tetrachloride), a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is

added portion-wise at a controlled temperature, often at or below room temperature. The

reaction mixture is stirred for a specified period until the starting material is consumed

(monitored by TLC or GC). Upon completion, the reaction is quenched, typically with a reducing

agent like sodium thiosulfate solution to remove excess bromine. The product is then extracted
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into an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g.,

MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then

purified by a suitable method, such as recrystallization or column chromatography.

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1,3-

dibromo-2-methoxy-5-methylbenzene is not explicitly available in the searched literature.

However, based on the structure, the expected spectral features can be predicted.

¹H NMR: The spectrum would be expected to show a singlet for the methoxy protons (around

3.8-4.0 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the two

aromatic protons (likely in the region of 7.0-7.5 ppm).

¹³C NMR: The spectrum would display signals for the eight carbon atoms, including the

methoxy carbon, the methyl carbon, and the six aromatic carbons (four substituted and two

unsubstituted). The carbons attached to bromine would be expected to have chemical shifts

in the range of 110-130 ppm.

IR Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching

vibrations for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-

Br stretching vibrations in the fingerprint region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (279.96 g/mol ). Due to the

presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 1:2:1

ratio) would be observed for the molecular ion and any bromine-containing fragments.

Logical Relationship of IUPAC Name to Chemical
Structure
The following diagram illustrates the logical connection between the IUPAC name and the

chemical structure of the molecule.
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IUPAC Name Chemical Structure

1,3-dibromo-2-methoxy-5-methylbenzene Defines the connectivity and positions of substituents

Click to download full resolution via product page

Caption: Logical flow from IUPAC name to the chemical structure.

To cite this document: BenchChem. [3,5-Dibromo-4-methylanisole chemical structure and
IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/product/b084745?utm_src=pdf-body-img
https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name
https://www.benchchem.com/product/b084745#3-5-dibromo-4-methylanisole-chemical-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

